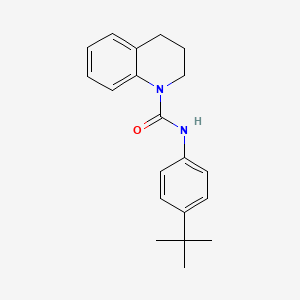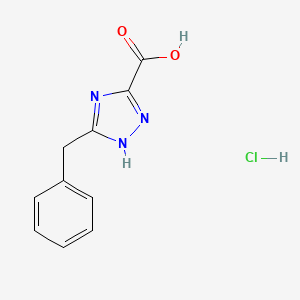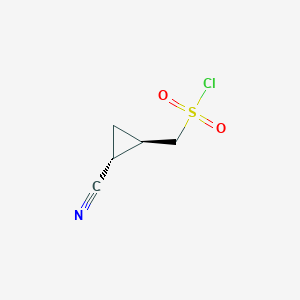![molecular formula C11H18FNO4 B2717149 3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid CAS No. 2287275-26-5](/img/structure/B2717149.png)
3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a cyclobutane ring, which is a cyclic hydrocarbon where the carbons of the molecule are arranged in the form of a ring . The molecule also contains a fluoro group, a carbonylamino group, and a methyl group.Aplicaciones Científicas De Investigación
Synthesis and Radiochemistry
Several studies have focused on the synthesis of fluorinated cyclobutane carboxylic acids, highlighting their potential as PET tracers for tumor imaging. For example, the synthesis of [F-18]-1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) has been developed for its application in delineating tumors through PET imaging, demonstrating high specific activity and overall radiochemical yield, making it a promising candidate for tumor-avid imaging (Shoup & Goodman, 1999).
Diagnostic Imaging Applications
- Prostate Cancer Detection : The use of fluorine-18 labeled FACBC in PET imaging has shown superior accuracy in detecting recurrent prostate cancer, offering a non-invasive, metabolic imaging technique that outperforms other molecular imaging techniques (Gusman et al., 2019; Schuster et al., 2011).
- Breast Cancer Imaging : A clinical trial explored the use of 18F-fluciclovine PET/CT in diagnosing advanced local invasive ductal and lobular breast cancers, showing that all cancers were 18F-fluciclovine–avid, indicating the tracer’s potential for visualizing breast cancer (Ulaner et al., 2016).
Physicochemical and Transport Mechanisms
Research on the physicochemical properties and transport mechanisms of fluorinated cyclobutane carboxylic acids provides insight into their behavior in biological systems. For instance, a study on the transport mechanism and intracellular fate of Trans-1-Amino-3-18F-Fluorocyclobutanecarboxylic Acid in human prostate cancer highlighted the role of specific amino acid transporters in the uptake of this tracer, contributing to our understanding of its effectiveness in PET imaging (Okudaira et al., 2011).
Broader Applications in Cancer Imaging
Further studies have extended the application of fluorinated cyclobutane carboxylic acids beyond prostate and breast cancer imaging to include their potential in detecting lung tumors and oropharyngeal squamous cell carcinoma, showcasing the broad utility of these compounds in cancer diagnosis (Amzat et al., 2013; Jethanandani et al., 2019).
Propiedades
IUPAC Name |
3-fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c1-10(2,3)17-9(16)13-6-11(12)4-7(5-11)8(14)15/h7H,4-6H2,1-3H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZMFXSHIBGYOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC(C1)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

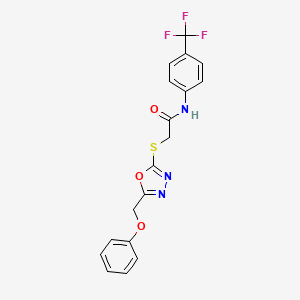
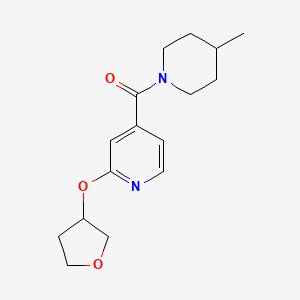
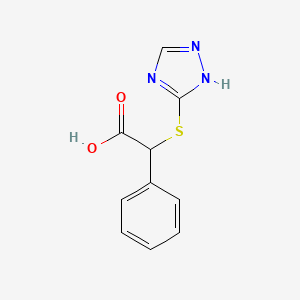
![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2717072.png)
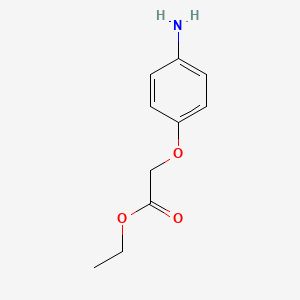

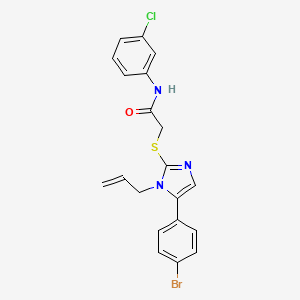
![[6-(3,4-Dihydro-2H-quinolin-1-yl)pyridin-3-yl]methanamine;dihydrochloride](/img/structure/B2717081.png)

